molecular formula C7H13NO2 B1343801 2-Amino-3-cyclobutylpropanoic acid CAS No. 4426-06-6

2-Amino-3-cyclobutylpropanoic acid

Cat. No.: B1343801
CAS No.: 4426-06-6
M. Wt: 143.18 g/mol
InChI Key: SRGOJUDAJKUDAZ-UHFFFAOYSA-N
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Description

2-Amino-3-cyclobutylpropanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of alanine, where the side chain is substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclobutylpropanoic acid typically involves the following steps:

    Cyclobutylation of Alanine: The initial step involves the introduction of a cyclobutyl group to the alanine backbone. This can be achieved through a cyclobutylation reaction using cyclobutyl bromide and alanine in the presence of a base such as sodium hydroxide.

    Amination: The next step involves the introduction of the amino group. This can be done through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclobutylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

2-Amino-3-cyclobutylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential role in biological systems, particularly in the study of amino acid metabolism and protein synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. It may also interact with receptors and transporters in biological systems, modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyclopropylpropanoic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-Amino-3-cyclopentylpropanoic acid: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

    2-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

Uniqueness

2-Amino-3-cyclobutylpropanoic acid is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOJUDAJKUDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621232
Record name 3-Cyclobutylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-06-6
Record name 3-Cyclobutylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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